molecular formula C13H11N3OS B5558235 n-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

n-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B5558235
M. Wt: 257.31 g/mol
InChI Key: JKOILEIYPNJUGJ-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide: is a compound that belongs to the class of imidazothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and antiviral properties . The structure of this compound includes an imidazo[2,1-b]thiazole ring fused with a phenyl group and an acetamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with aniline derivatives under dehydrating conditions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the multistage synthesis of the compound without the need for isolation of intermediate compounds, thereby increasing efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in cell proliferation, such as topoisomerase II. This inhibition leads to DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately, cell death . Additionally, the compound may modulate immune responses by activating T-cells and increasing neutrophil mobility .

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-9(17)14-11-4-2-10(3-5-11)12-8-16-6-7-18-13(16)15-12/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOILEIYPNJUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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